Heptafluorobutyric acid is a natural product found in Terminalia chebula with data available.
C3F7COOH
Heptafluorobutyric acid
CAS No.: 375-22-4
Cat. No.: VC0539035
Molecular Formula: C4HF7O2
C3F7COOH
Molecular Weight: 214.04 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 375-22-4 |
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Molecular Formula | C4HF7O2 C3F7COOH |
Molecular Weight | 214.04 g/mol |
IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoic acid |
Standard InChI | InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) |
Standard InChI Key | YPJUNDFVDDCYIH-UHFFFAOYSA-N |
SMILES | C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O |
Canonical SMILES | C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O |
Appearance | Solid powder |
Boiling Point | 121.0 °C |
Melting Point | -17.5 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Heptafluorobutyric acid is a perfluorinated monocarboxylic acid characterized by a four-carbon chain in which all hydrogen atoms except the carboxylic acid proton are replaced by fluorine () . This structure confers exceptional thermal stability and chemical inertness, with a molecular weight of 214.04 g/mol . The electronegative fluorine atoms induce a strong electron-withdrawing effect, stabilizing the conjugate base and enhancing acidity compared to non-fluorinated analogs .
Physical Properties
Key physical parameters of HFBA are summarized below:
The liquid phase exists as a colorless to faintly yellow viscous fluid under standard conditions , with hygroscopic tendencies necessitating storage under inert gas or in moisture-resistant containers .
Industrial and Analytical Applications
Chromatographic Modifier
HFBA's primary application lies in reversed-phase HPLC, where it serves as a volatile ion-pairing agent at concentrations typically ranging from 0.05% to 0.1% . Its perfluorinated tail interacts with hydrophobic analytes such as peptides and proteins, improving resolution by:
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Protonating carboxylic acid groups via its strong acidity () , suppressing ionization and enhancing retention .
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Forming ion pairs with basic functional groups, modulating interaction with stationary phases .
For example, HFBA-modified mobile phases enable baseline separation of histone isoforms that co-elute with trifluoroacetic acid (TFA) . In LC-MS workflows, HFBA's volatility minimizes ion suppression, achieving detection limits of 1–10 nM for marine siderophores .
Protein Sequencing and Analysis
The compound plays a pivotal role in Edman degradation for N-terminal sequencing. By maintaining acidic conditions (), HFBA stabilizes phenylthiohydantoin (PTH) amino acids while preventing side reactions during cleavage . Comparative studies show HFBA outperforms TFA in resolving hydrophobic peptides >30 residues .
Electrodeposition Additive
In zinc electroplating baths, HFBA acts as a leveling agent at 0.5–2.0 g/L concentrations. Fluorinated carboxylates adsorb preferentially on high-current-density regions, producing uniform deposits with 90–95% cathodic efficiency .
Toxicological Profile and Health Risks
Acute and Subchronic Toxicity
Recent murine studies demonstrate that dermal exposure to HFBA (3.75–15% v/v) induces dose-dependent hepatorenal toxicity :
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Liver Effects:
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Renal Effects:
Immune dysregulation was observed in skin and lymph nodes, with CD11b+ cells increasing by 150% and neutrophils by 200% at 15% exposure .
Mechanisms of Toxicity
HFBA's toxicity appears mediated through:
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PPAR Activation: Structural similarity to endogenous fatty acids enables agonism of peroxisome proliferator-activated receptors, disrupting lipid metabolism .
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Mitochondrial Dysfunction: In vitro assays show 50% inhibition of complex II/III electron transport at 100 μM .
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Immunomodulation: HFBA upregulates IL-6 (4×) and TNF-α (3×) in dermal tissues, promoting neutrophilic infiltration .
Parameter | Recommendation |
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Skin Protection | Nitrile gloves (≥8 mil thickness) |
Eye Protection | Goggles with face shield |
Respiratory Protection | NIOSH-approved N95 respirator |
Storage Temperature | <15°C under argon atmosphere |
Emergency Procedures
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Dermal Contact: Immediately flush with 2% sodium bicarbonate solution for 15 minutes .
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Ocular Exposure: Irrigate with 0.9% saline for 30 minutes; seek ophthalmologic evaluation .
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Spill Management: Absorb with vermiculite, neutralize with 10% KOH, and dispose as PFAS-containing waste .
Regulatory Status and Alternatives
Despite being marketed as a short-chain PFAS alternative, HFBA's environmental persistence ( years in groundwater) and bioaccumulation potential () have prompted regulatory scrutiny. The European Chemicals Agency (ECHA) added HFBA to the Substance of Very High Concern (SVHC) list in 2024 due to its PBT (persistent, bioaccumulative, toxic) properties . Emerging alternatives include:
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